molecular formula C20H34O4 B223318 11,12-dihydroxy-5Z,8Z,14Z-eicosatrienoic acid CAS No. 192461-95-3

11,12-dihydroxy-5Z,8Z,14Z-eicosatrienoic acid

Cat. No. B223318
CAS RN: 192461-95-3
M. Wt: 338.5 g/mol
InChI Key: LRPPQRCHCPFBPE-KROJNAHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,12-dihydroxy-5Z,8Z,14Z-eicosatrienoic acid (11,12-DHET) is a bioactive lipid that has been identified as an important player in various physiological and pathological processes. It is a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA) and is produced via the action of cytochrome P450 enzymes.

Scientific Research Applications

Metabolic Significance and Pathophysiological Relevance

11,12-dihydroxy-5Z,8Z,14Z-eicosatrienoic acid, a dihydroxy derivative of arachidonic acid, plays a crucial role in various physiological and pathological processes. Research reveals its involvement in the regulation of blood pressure, inflammation, and vascular functions. In pregnancy-induced hypertension, increased urinary excretion of this compound indicates its potential role in the pathophysiology of the condition (Catella, Fitzgerald, FitzGerald, & Lawson, 1990).

Biomarker in Disease States

This compound has been identified as a potential biomarker in various diseases. For instance, its presence in serum lipids is significantly associated with hepatocellular carcinoma, suggesting a unique metabolic fingerprint for this condition (Okazaki & Araki, 1974). Additionally, it may serve as a lipidomic biomarker for noninvasive diagnosis of conditions like nonalcoholic steatohepatitis, indicating its potential in early detection and treatment strategies (Loomba et al., 2015).

Therapeutic Implications

The compound's role in medical conditions opens avenues for therapeutic interventions. For example, studies have explored its involvement in primary aldosteronism and its potential as a target for therapeutic strategies (Luther et al., 2021). The compound's influence on eicosanoid signaling is also being investigated for its implications in cerebrovascular conditions and cognitive decline, suggesting its importance in neurological health (Nelson et al., 2014).

Link to Inflammatory Processes

Its presence and levels in biological fluids have been linked to inflammation-related processes in various conditions, such as ocular surface inflammation (Mieyal, Dunn, & Schwartzman, 2001), and inflammatory pain (Zimmer et al., 2018).

Association with Cardiovascular Health

The compound has also been studied in the context of cardiovascular health, indicating its potential role as a prognostic biomarker in coronary artery disease and its impact on clinical outcomes (Huang et al., 2020).

properties

CAS RN

192461-95-3

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10-

InChI Key

LRPPQRCHCPFBPE-KROJNAHFSA-N

Isomeric SMILES

CCCCC/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O

SMILES

CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O

physical_description

Solid

synonyms

(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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